4-iodo-6-methyl-1H-indole
Overview
Description
4-Iodo-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6-methyl-1H-indole typically involves the iodination of 6-methylindole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a Lewis acid like aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 6-methylindole.
Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 6-Methylindole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
4-Iodo-6-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-6-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s ability to cross cell membranes and interact with hydrophobic pockets in proteins. The methyl group can influence the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
6-Methylindole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
4-Iodoindole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
4-Bromo-6-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and biological properties.
Uniqueness
4-Iodo-6-methyl-1H-indole is unique due to the presence of both the iodine and methyl substituents, which can enhance its reactivity and biological activity compared to other indole derivatives. The combination of these substituents can also provide a unique profile in terms of solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-iodo-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOSEVMXVPERCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444801 | |
Record name | 4-iodo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-28-1 | |
Record name | 4-iodo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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